

The Discovery and Enduring Significance of 4-tert-Butylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-tert-Butylcyclohexene**

Cat. No.: **B1265666**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylcyclohexene, a seemingly simple cyclic alkene, holds a significant place in the annals of organic chemistry. Its discovery and subsequent study have been intrinsically linked to the development of conformational analysis, a cornerstone of modern stereochemistry. The bulky tert-butyl group acts as a "conformational lock," providing a rigid framework that has allowed chemists to meticulously probe the stereochemical outcomes of reactions and the fundamental principles governing molecular shape and reactivity. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key properties of **4-tert-butylcyclohexene**, tailored for a scientific audience.

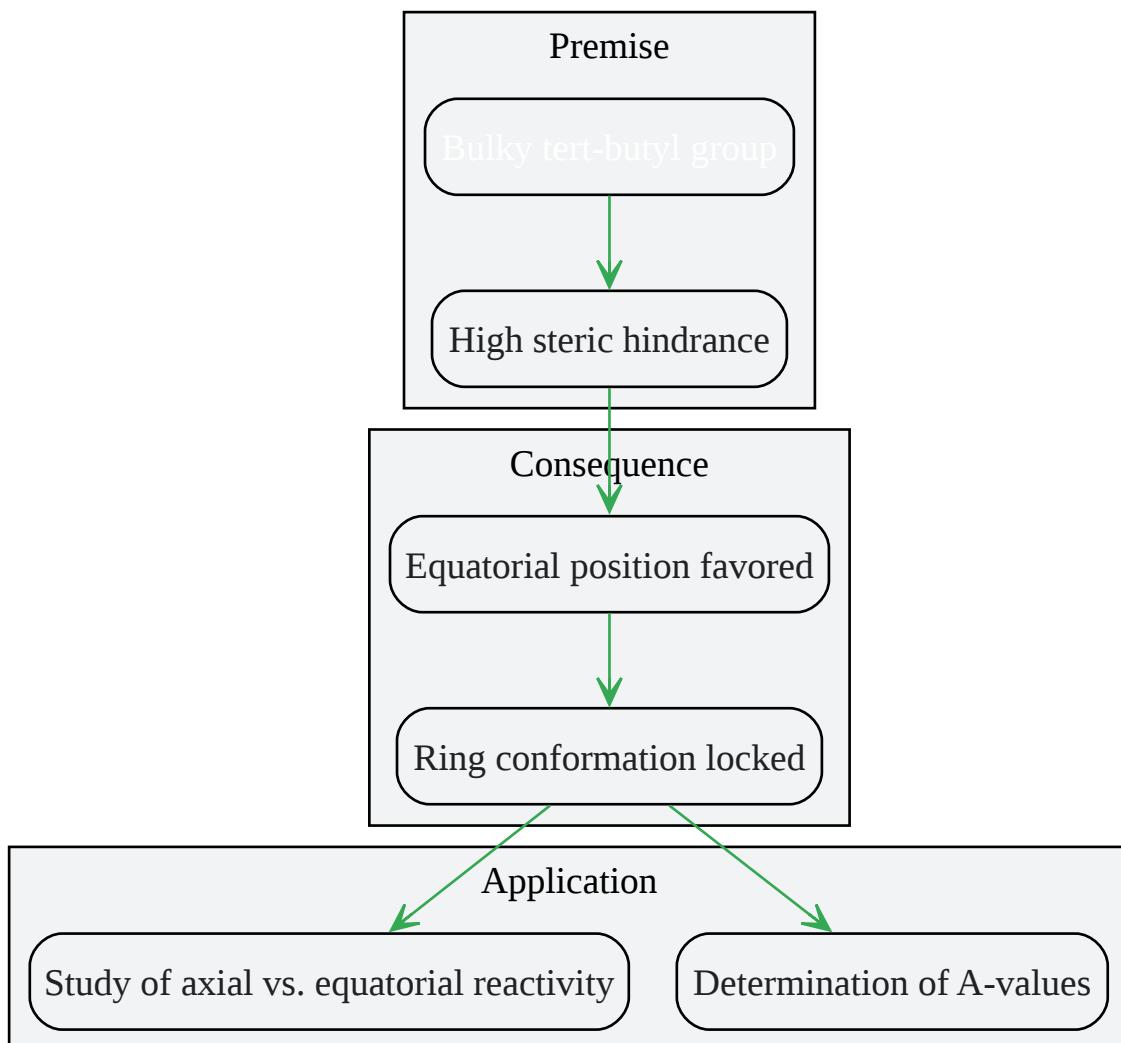
Historical Context: The Dawn of Conformational Analysis

The story of **4-tert-butylcyclohexene** is inseparable from the evolution of our understanding of the three-dimensional nature of molecules. In the late 19th century, Hermann Sachse first proposed that the cyclohexane ring is not planar but can exist in strain-free "chair" and "boat" conformations. However, his ideas were largely overlooked for decades. It wasn't until the mid-20th century that the pioneering work of Odd Hassel, through gas-phase electron diffraction, and Derek Barton, through his insightful analysis of the reactivity of steroids, firmly established the principles of conformational analysis. Barton, in his seminal 1950 paper, articulated the

profound impact of axial and equatorial substituent positions on chemical reactivity, a concept that would win him the Nobel Prize in Chemistry in 1969, shared with Hassel.

The introduction of the tert-butyl group as a conformational anchor was a pivotal development. Its large steric bulk overwhelmingly favors the equatorial position, thus "locking" the cyclohexane ring into a single, well-defined chair conformation. This innovation, championed by chemists like Saul Winstein and Norman J. Holness, provided an invaluable tool for studying the intrinsic properties and reactivities of other substituents in fixed axial or equatorial orientations, thereby eliminating the complexities arising from conformational equilibria. **4-tert-Butylcyclohexene** and its derivatives became benchmark molecules for these foundational studies.

Physicochemical Properties


A comprehensive summary of the key physical and chemical properties of **4-tert-Butylcyclohexene** and its important precursors is provided below.

Property	4-tert- Butylcyclohexene	4-tert- Butylcyclohexanone	cis-4-tert- Butylcyclohexanol	trans-4-tert- Butylcyclohexanol
CAS Number	2228-98-0[1]	98-53-3	937-05-3	21862-63-5
Molecular Formula	C ₁₀ H ₁₈ [1]	C ₁₀ H ₁₈ O	C ₁₀ H ₂₀ O	C ₁₀ H ₂₀ O
Molecular Weight (g/mol)	138.25[1]	154.25[2]	156.27	156.27
Boiling Point (°C)	165.3 @ 760 mmHg[1]	113-116 @ 20 mmHg[2]	~212	~217
Melting Point (°C)	Not Applicable	47-50[2]	81-83	80-82
Density (g/cm ³)	0.832[1]	0.893[3]	~0.9	~0.9
Refractive Index	1.460[1]	1.457 (estimate)[3]	Not Available	Not Available

Synthesis of 4-tert-Butylcyclohexene

The most common and direct laboratory synthesis of **4-tert-butylcyclohexene** involves the acid-catalyzed dehydration of 4-tert-butylcyclohexanol. The alcohol, in turn, is readily prepared by the reduction of 4-tert-butylcyclohexanone.

Synthesis Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C-13 NMR Spectrum [acadiau.ca]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. odp.library.tamu.edu [odp.library.tamu.edu]
- To cite this document: BenchChem. [The Discovery and Enduring Significance of 4-tert-Butylcyclohexene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265666#discovery-and-history-of-4-tert-butylcyclohexene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

